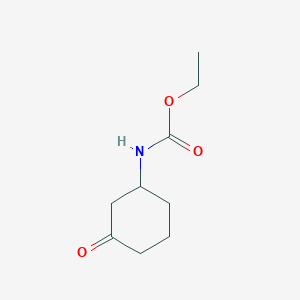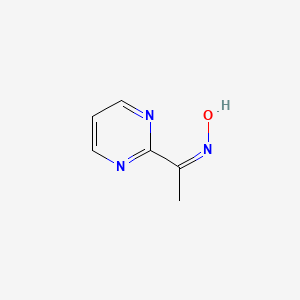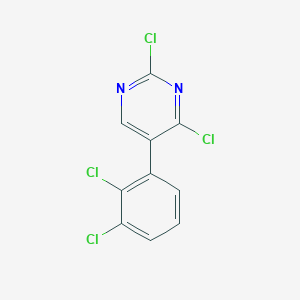
2,4-Dichloro-5-(2,3-dichlorophenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-5-(2,3-dichlorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This specific compound is characterized by the presence of two chlorine atoms at positions 2 and 4 of the pyrimidine ring and a 2,3-dichlorophenyl group at position 5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(2,3-dichlorophenyl)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with 2,3-dichlorophenylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium(II) acetate and requires a base such as potassium carbonate in a solvent mixture of ethanol, toluene, and water. The reaction is carried out at elevated temperatures, usually around 90°C, for 24 hours to achieve good yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-5-(2,3-dichlorophenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or alkyl boronic acids.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as amines, thiols, and alcohols can be used in the presence of a base like sodium hydride or potassium carbonate.
Coupling: Palladium catalysts, such as palladium(II) acetate, and bases like potassium carbonate are commonly used.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products Formed
Substitution: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling: Products are typically biaryl compounds formed through the coupling of the pyrimidine with boronic acids.
Applications De Recherche Scientifique
2,4-Dichloro-5-(2,3-dichlorophenyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinases and other enzymes.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and polymers.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving pyrimidine derivatives.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-5-(2,3-dichlorophenyl)pyrimidine depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. The chlorine atoms and the dichlorophenyl group contribute to its binding affinity and specificity. The compound can interact with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, affecting the activity of the target protein or enzyme.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichloro-5-fluoropyrimidine
- 2,4-Dichloro-5-methylpyrimidine
- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
Uniqueness
2,4-Dichloro-5-(2,3-dichlorophenyl)pyrimidine is unique due to the presence of the 2,3-dichlorophenyl group, which imparts distinct chemical and biological properties. This group enhances its lipophilicity and binding affinity to certain biological targets, making it a valuable compound in drug discovery and materials science.
Propriétés
Formule moléculaire |
C10H4Cl4N2 |
|---|---|
Poids moléculaire |
294.0 g/mol |
Nom IUPAC |
2,4-dichloro-5-(2,3-dichlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H4Cl4N2/c11-7-3-1-2-5(8(7)12)6-4-15-10(14)16-9(6)13/h1-4H |
Clé InChI |
SUIWYDXJCUHLAO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)C2=CN=C(N=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[3-(4-Chloro-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13092685.png)

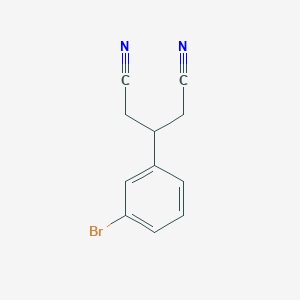
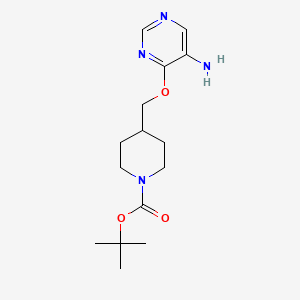
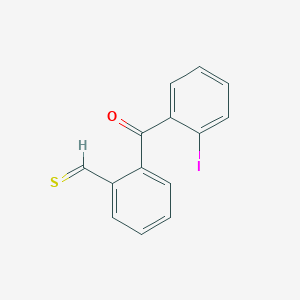
![6-(1-Aminoethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B13092710.png)

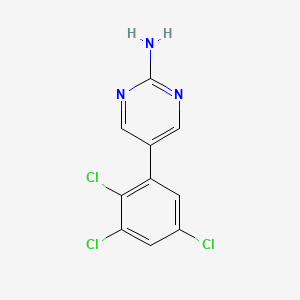
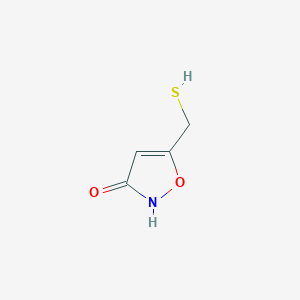
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13092764.png)
